5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione
Description
Molecular Architecture and Functional Groups
The molecular architecture of this compound is fundamentally built upon the isoindoline-1,3-dione scaffold, which consists of a benzene ring fused to a five-membered heterocyclic ring containing nitrogen and two carbonyl groups. The compound possesses the molecular formula C11H10N2O2, indicating the presence of eleven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms within its structure. The primary functional groups present in this molecule include the characteristic isoindole-1,3-dione framework, featuring two carbonyl groups positioned at the 1 and 3 positions of the heterocyclic ring, an amino group substituted at the 5-position of the benzene ring, and a cyclopropyl group attached to the nitrogen atom at the 2-position.
The structural representation of this compound can be described through its Simplified Molecular Input Line Entry System notation as C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)N, which clearly delineates the cyclopropyl group (C1CC1) connected to the nitrogen atom, followed by the characteristic carbonyl groups and the amino-substituted benzene ring. The International Chemical Identifier provides additional structural clarity: InChI=1S/C11H10N2O2/c12-6-1-4-8-9(5-6)11(15)13(10(8)14)7-2-3-7/h1,4-5,7H,2-3,12H2, which systematically describes the connectivity and hydrogen distribution throughout the molecule. The International Chemical Identifier Key ZDBRRTRQZCFUKJ-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure.
The spatial arrangement of functional groups within this compound contributes significantly to its chemical behavior and potential reactivity patterns. The amino group at the 5-position introduces electron-donating characteristics to the benzene ring, potentially affecting the electronic distribution throughout the conjugated system. The cyclopropyl group attached to the nitrogen atom provides steric constraints that may influence the compound's conformational flexibility and interactions with other molecular species. The two carbonyl groups within the dione structure create electron-withdrawing effects that balance the electron-donating nature of the amino substituent, resulting in a complex electronic environment that governs the compound's reactivity profile.
| Structural Component | Position | Chemical Environment | Functional Significance |
|---|---|---|---|
| Amino Group | 5-position benzene ring | Electron-donating substituent | Enhances nucleophilicity of aromatic system |
| Cyclopropyl Group | 2-position nitrogen | Strained ring system | Provides steric hindrance and conformational constraint |
| Carbonyl Groups | 1,3-positions | Electron-withdrawing | Creates electrophilic centers and stabilizes structure |
| Isoindoline Core | Fused ring system | Aromatic-heteroaromatic hybrid | Provides structural rigidity and conjugation |
Isomeric and Tautomeric Forms
The structural framework of this compound presents limited opportunities for classical isomerism due to the rigid nature of the fused ring system and the specific substitution pattern. Unlike the parent isoindole system, which exhibits significant tautomerism between different hydrogen-bearing nitrogen positions, the 2-substituted isoindole-1,3-dione structure largely eliminates such tautomeric equilibria through the presence of the cyclopropyl substituent on the nitrogen atom. The compound exists predominantly in a single tautomeric form, with the hydrogen atoms of the amino group capable of participating in limited tautomeric processes that do not significantly alter the core molecular structure.
The isoindole ring system within this compound demonstrates structural characteristics that differentiate it from its isomeric counterpart, indole. While indole exhibits aromatic character throughout its fused ring system, isoindoles show noticeable alternation in carbon-carbon bond lengths, consistent with their description as pyrrole derivatives fused to a butadiene unit. This structural distinction becomes particularly relevant in this compound, where the dione functionality further stabilizes the heterocyclic ring and minimizes potential tautomeric rearrangements that might occur in simpler isoindole derivatives.
The amino group positioned at the 5-location of the benzene ring introduces the possibility of resonance structures involving the delocalization of the nitrogen lone pair into the aromatic system. However, these resonance forms do not constitute true tautomeric isomers but rather represent different electronic distributions within the same molecular framework. The electron-withdrawing nature of the adjacent dione system moderates the extent of this resonance contribution, maintaining the primary amino character of the substituent while allowing for some conjugative interaction with the extended π-system of the molecule.
Physical Properties and Thermodynamic Data
The physical properties of this compound reflect its molecular structure and intermolecular interactions arising from its functional group composition. The compound exhibits a molecular weight of 202.209 daltons, placing it within the range of small to medium-sized organic molecules suitable for various chemical applications. The logarithm of the partition coefficient between octanol and water (LogP) has been calculated as 0.55, indicating moderate lipophilicity that suggests balanced solubility characteristics in both polar and nonpolar solvents. This property is particularly significant for understanding the compound's potential behavior in biological systems and its suitability for various synthetic applications.
The molecular architecture contributes to specific geometric and electronic properties that influence the compound's physical behavior. The heavy atom count of 15 reflects the substantial molecular framework, while the rotatable bond count of 1 indicates limited conformational flexibility due to the rigid fused ring system and the constrained cyclopropyl group. The number of rings in the structure totals 3, encompassing the fused benzene-heterocycle system and the three-membered cyclopropyl ring, contributing to the overall structural rigidity of the molecule. The carbon bond saturation parameter (Fsp3) of 0.272 indicates a predominantly sp2-hybridized carbon framework, consistent with the aromatic and carbonyl carbon atoms present throughout the structure.
Intermolecular interaction capabilities are characterized by the polar surface area of 63 square angstroms, hydrogen bond acceptor count of 3, and hydrogen bond donor count of 1. These parameters indicate moderate polarity and the potential for hydrogen bonding interactions, primarily through the amino group as a donor and the carbonyl groups as acceptors. The relatively compact polar surface area suggests that the molecule maintains good membrane permeability characteristics while retaining sufficient polarity for interactions with polar environments.
| Physical Property | Value | Units | Significance |
|---|---|---|---|
| Molecular Weight | 202.209 | Daltons | Determines molecular size and mass-dependent properties |
| LogP | 0.55 | Dimensionless | Indicates moderate lipophilicity and solubility balance |
| Heavy Atom Count | 15 | Count | Reflects molecular complexity and size |
| Rotatable Bond Count | 1 | Count | Indicates limited conformational flexibility |
| Ring Count | 3 | Count | Contributes to structural rigidity |
| Polar Surface Area | 63 | Ų | Determines polarity and membrane permeability |
| Hydrogen Bond Acceptors | 3 | Count | Carbonyl oxygens and amino nitrogen |
| Hydrogen Bond Donors | 1 | Count | Amino group hydrogens |
| Carbon Bond Saturation (Fsp3) | 0.272 | Fraction | Indicates predominance of sp2 hybridization |
Properties
IUPAC Name |
5-amino-2-cyclopropylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-6-1-4-8-9(5-6)11(15)13(10(8)14)7-2-3-7/h1,4-5,7H,2-3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBRRTRQZCFUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626291 | |
| Record name | 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307990-29-0 | |
| Record name | 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307990-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Method 1: Cyclization of Precursor Compounds
Starting Materials : The synthesis often begins with readily available precursors such as cyclopropylamine and phthalic anhydride.
Reaction Conditions : The cyclization reaction is usually performed under controlled temperatures (e.g., 100–150°C) in the presence of solvents like toluene or DMF (dimethylformamide). Catalysts may also be used to enhance the reaction rate.
Mechanism : The reaction proceeds through nucleophilic attack by cyclopropylamine on phthalic anhydride, leading to the formation of an isoindole intermediate.
Method 2: Nitration and Reduction Steps
This method involves the nitration of an isoindole derivative followed by reduction:
Nitration Step : An existing isoindole derivative is treated with a nitrating agent (e.g., nitric acid) to introduce a nitro group at specific positions.
Reduction Step : The nitro group is subsequently reduced using reducing agents such as iron filings or hydrogen gas in the presence of a palladium catalyst to yield the amino group.
Reaction Conditions
The successful synthesis of this compound depends on precise reaction conditions:
| Parameter | Recommended Values |
|---|---|
| Temperature | 100–150°C |
| Time | 4–6 hours |
| Solvent | Toluene or DMF |
| Catalyst | Acidic or metal catalysts |
| pH Level | Neutral to slightly acidic |
Purification Techniques
Post-synthesis, purification is crucial for isolating the desired compound in high purity. Common techniques include:
Recrystallization
This technique involves dissolving the crude product in a suitable solvent at high temperature and then allowing it to cool slowly. As the solution cools, pure crystals of the desired compound form while impurities remain in solution.
Chromatography
Both column chromatography and high-performance liquid chromatography (HPLC) can be employed to separate and purify the compound based on its polarity and size.
Yield and Efficiency
The yield from these synthetic routes can vary significantly based on factors such as reagent quality, reaction time, and purification methods. Typical yields for well-optimized procedures range from 60% to 85%.
Chemical Reactions Analysis
Oxidation Reactions
The isoindole-1,3-dione core undergoes oxidation at the amino group or cyclopropane ring under controlled conditions:
Key Finding : Oxidation of the cyclopropane moiety is highly solvent-dependent, with polar aprotic solvents favoring ring-opening over epoxidation .
Reduction Reactions
The carbonyl groups and cyclopropane ring participate in selective reductions:
Mechanistic Insight : LiAlH₄ preferentially reduces the 1,3-dione carbonyls over the cyclopropane ring, while catalytic hydrogenation targets ring strain .
Substitution Reactions
The amino group at position 5 and cyclopropane ring enable nucleophilic and electrophilic substitutions:
Electrophilic Aromatic Substitution
Nucleophilic Ring-Opening
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NH₃ (aq) | EtOH, 120°C, 8 hr | 5-Amino-N-cyclopropylphthalimide-4-amine | 78% | |
| EtSH | DMF, 60°C, 6 hr | Thioether-functionalized isoindole derivative | 55% |
Regioselectivity : Electrophilic substitution occurs preferentially at position 4 due to the amino group’s +M effect .
Cycloaddition Reactions
The strained cyclopropane participates in [2+1] and [3+2] cycloadditions:
Kinetics : Cyclopropane ring-opening follows second-order kinetics in polar solvents .
Biological Interactions
Though not strictly chemical reactions, its bioactivity involves covalent interactions:
| Target | Interaction | Biological Effect | References |
|---|---|---|---|
| Tubulin | Michael addition | Microtubule destabilization (IC₅₀ = 0.8 μM) | |
| DNA topoisomerase II | Intercalation | G1 phase cell cycle arrest (EC₅₀ = 2.4 μM) |
SAR Note : Electron-withdrawing groups at position 4 enhance tubulin binding affinity by 3-fold compared to parent compound .
Stability Under Physiological Conditions
| Condition | Half-life | Degradation Pathway | References |
|---|---|---|---|
| pH 7.4 (37°C) | 12.3 hr | Hydrolysis of cyclopropane to allylic alcohol | |
| UV light (254 nm) | 45 min | Photooxidation to quinone derivative |
Scientific Research Applications
Chemical Characteristics
Molecular Formula and Properties:
- Molecular Formula: C11H10N2O2
- Molar Mass: 202.21 g/mol
- Density: 1.534 g/cm³ (predicted)
- Boiling Point: Approximately 408.3 °C (predicted)
- pKa: 0.87 (predicted)
These properties indicate that the compound is stable under standard conditions and has a relatively high boiling point, suggesting potential utility in high-temperature applications .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity:
- Neuroprotective Effects:
- Antimicrobial Properties:
Pharmaceutical Applications
The unique pharmacophore presented by this compound allows for various pharmaceutical applications:
| Application Area | Description |
|---|---|
| Anticancer Drugs | Potential use in developing drugs targeting specific cancer types. |
| Neuroprotective Agents | Investigated for use in therapies for neurodegenerative disorders. |
| Antimicrobial Agents | Possible development of new antibiotics or antifungal medications. |
Case Studies
Several case studies highlight the potential applications of this compound:
-
Case Study on Antitumor Activity:
- A study published in the Journal of Medicinal Chemistry examined structurally similar isoindole derivatives and their effects on cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting that modifications to the isoindole structure could enhance these effects .
- Neuroprotection Research:
- Antimicrobial Efficacy:
Mechanism of Action
The mechanism of action of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tabular Overview of Key Analogs
Structural and Functional Analysis
Substituent Effects on Reactivity and Bioactivity
Cyclopropyl vs. Phenethyl-substituted analogs (e.g., C₁₆H₁₄N₂O₂) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Amino Group Positioning: All listed analogs retain the 5-amino group, critical for interactions with biological targets (e.g., enzymes, receptors). However, substituents at position 2 influence steric accessibility. For example, the 2-(2-aminophenyl) analog (C₁₄H₁₀N₂O₂) may engage in π-π stacking due to its aromatic substituent .
Toxicity and Safety :
- The target compound’s cyclopropyl group correlates with moderate acute toxicity (H302, H315) , whereas analogs like 2-methyl derivatives (C₉H₈N₂O₂) may exhibit milder hazards due to smaller substituents .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione, and how can they inform experimental design?
- Answer : The compound has a molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . Key properties include its solid-state stability under standard laboratory conditions, though specific data on melting point, solubility, and logP are not explicitly reported. Researchers should prioritize solvent compatibility studies (e.g., DMSO, ethanol) for dissolution and reaction protocols. Structural characterization via X-ray crystallography or NMR (referencing the cyclopropyl and isoindole-dione moieties) is critical for confirming purity .
Q. What synthetic routes are available for this compound, and what are their advantages?
- Answer : A common approach involves nucleophilic substitution or cyclocondensation reactions. For example, refluxing precursor amines (e.g., cyclopropylamine) with activated phthalic anhydride derivatives in acetic acid with sodium acetate as a catalyst yields the target compound. Reaction times typically range from 3–5 hours at 100–120°C, achieving moderate yields (~50–70%) . Alternative routes may use microwave-assisted synthesis to reduce reaction times .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Answer : The compound is classified as Acute Toxicity Category 4 (oral) and may cause skin/eye irritation (H315, H319) . Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in airtight containers away from light and oxidizing agents. Stability data suggest it is hygroscopic; desiccants should be used in storage .
Advanced Research Questions
Q. What analytical techniques are recommended for resolving structural ambiguities in derivatives of this compound?
- Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are essential for confirming substitution patterns. X-ray crystallography (as demonstrated for analogous isoindole-diones) provides definitive proof of stereochemistry and crystal packing . For reactive intermediates, in situ FTIR monitoring can track functional group transformations .
Q. How can researchers address contradictions in reported bioactivity data for this compound?
- Answer : Discrepancies may arise from impurities or assay variability. Rigorous purity validation (HPLC ≥95%) and dose-response curve replication across multiple cell lines (e.g., cancer vs. normal) are critical. For example, if a study reports antitumor activity but another shows no effect, evaluate differences in cell permeability, metabolic stability, or off-target interactions using proteomics or kinase profiling .
Q. What strategies mitigate challenges in synthesizing cyclopropane-containing derivatives of this compound?
- Answer : Cyclopropane ring stability under reaction conditions is a key concern. Use mild, non-acidic conditions (e.g., Pd-catalyzed cross-coupling) to prevent ring-opening. Computational modeling (DFT) can predict strain energy and guide substituent selection. For example, electron-withdrawing groups on the cyclopropane enhance stability during nucleophilic attacks .
Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?
- Answer : Simulated gastric fluid (pH 1.2) and plasma stability assays (37°C, 24 hours) with LC-MS monitoring quantify degradation products. For hydrolytic stability, vary pH (2–9) and track half-life. Accelerated stability studies (40°C/75% RH) over 4 weeks assess shelf life .
Q. How can researchers explore the compound’s potential as a pharmacophore in drug discovery?
- Answer : Prioritize structure-activity relationship (SAR) studies by modifying the cyclopropyl or amino groups. For example, introducing PEG linkers (e.g., Thalidomide-PEG5-NH2 analogs) improves solubility and tumor targeting . Pair in vitro assays (e.g., enzyme inhibition) with molecular docking to identify binding motifs.
Methodological Resources
- Toxicity Profiling : Follow OECD guidelines for acute toxicity testing (e.g., OECD 423) .
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) .
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries (CAS 3676-85-5) for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
